molecular formula C22H22N2O5S B11409442 N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11409442
M. Wt: 426.5 g/mol
InChI Key: IGQMBQYNESKHJR-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a sulfonyl group, and a chromene moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

The unique combination of the piperidine, sulfonyl, and chromene groups in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H22N2O5S/c1-15-10-12-24(13-11-15)30(27,28)17-8-6-16(7-9-17)23-22(26)21-14-19(25)18-4-2-3-5-20(18)29-21/h2-9,14-15H,10-13H2,1H3,(H,23,26)

InChI Key

IGQMBQYNESKHJR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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